2-Chloro-3-(cyclohexylmethyl)phenol

Description

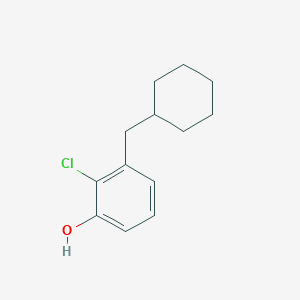

2-Chloro-3-(cyclohexylmethyl)phenol is a halogenated aromatic compound characterized by a phenol backbone substituted with a chlorine atom at position 2 and a cyclohexylmethyl group at position 2. Its molecular formula is C₁₃H₁₇ClO, with a molar mass of 224.73 g/mol. This compound is structurally distinct due to the bulky cyclohexylmethyl substituent, which imparts unique steric and electronic properties compared to simpler chlorophenols.

Properties

Molecular Formula |

C13H17ClO |

|---|---|

Molecular Weight |

224.72 g/mol |

IUPAC Name |

2-chloro-3-(cyclohexylmethyl)phenol |

InChI |

InChI=1S/C13H17ClO/c14-13-11(7-4-8-12(13)15)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2 |

InChI Key |

NLLLFRUIOBVZJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2=C(C(=CC=C2)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(cyclohexylmethyl)phenol can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a chloro group is introduced to the phenol ring. This reaction typically requires the presence of a strong base and a suitable solvent, such as ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(cyclohexylmethyl)phenol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chloro substituent and cyclohexylmethyl group can influence the compound’s lipophilicity and membrane permeability, impacting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-3-(cyclohexylmethyl)phenol with related compounds based on substituent effects, reactivity, and biological activity.

Chlorophenols

Chlorophenols, such as 3-Chloro-2-hydroxymethyl-phenol (CAS: 1094627-55-0), share the phenol-chlorine motif but lack the cyclohexylmethyl group. Key differences include:

- Solubility and Stability: The cyclohexylmethyl group in this compound reduces water solubility compared to simpler chlorophenols due to increased hydrophobicity. This property may enhance its persistence in lipid-rich environments .

- The cyclohexylmethyl substituent could modulate toxicity by altering metabolic pathways or binding interactions.

Cyclohexylmethyl-Substituted Compounds

Compounds like [2-(3-methoxyphenyl)-cyclohexylmethyl]-dimethylamine () and Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate () highlight the role of cyclohexylmethyl groups in modifying bioactivity:

- Pharmacological Potential: The cyclohexylmethyl group in is associated with antidepressant activity, suggesting that similar substituents in phenolic compounds could influence neurological targets .

- Synthetic Utility: The steric bulk of the cyclohexylmethyl group may hinder electrophilic substitution reactions at the aromatic ring, a common pathway in chlorophenol degradation .

Phenol Quinazolines

2-Substituted phenol quinazolines (), such as 2-Chloro-3-((6,7-dimethoxyquinazolin-4-yl)amino)phenol hydrochloride, demonstrate the importance of phenol derivatives in kinase inhibition. Unlike these quinazoline hybrids, this compound lacks a heterocyclic moiety, which may limit its utility in targeted enzyme inhibition but enhance its role as a stabilizing agent or intermediate in organic synthesis .

Key Data Table

Research Findings and Limitations

- Synthetic Challenges: The synthesis of this compound may involve multi-step routes, similar to the preparation of cyclohexylmethyl-containing compounds in and . Steric hindrance from the cyclohexylmethyl group could complicate purification, as seen in minor product formation during cyclohexanone synthesis .

- Environmental Impact: While chlorophenols are restricted under ZDHC MRSL guidelines due to toxicity, the environmental behavior of this compound remains unstudied. Its persistence in ecosystems may differ from simpler chlorophenols .

- Further studies on its interaction with biological targets (e.g., kinases or neurotransmitter receptors) are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.